

An In-depth Technical Guide to Calcium Bisulfite (E227) as a Food Preservative

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Compound of Interest

Compound Name: Calcium bisulfite

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Abstract

Calcium bisulfite ($\text{Ca}(\text{HSO}_3)_2$), identified by the E number E227, is a food additive utilized for its preservative and antioxidant properties. This technical guide provides a comprehensive overview of its chemical characteristics, mechanisms of action, regulatory status, and the methodologies employed to evaluate its efficacy and safety. In aqueous solutions, **calcium bisulfite** exists in equilibrium with sulfurous acid, the primary active antimicrobial and antioxidant agent. Its preservative action is exerted through the inhibition of microbial growth, prevention of enzymatic browning, and scavenging of oxygen. Key mechanisms include the disruption of microbial cellular functions by sulfur dioxide, including interference with enzymatic pathways such as glycolysis, and the inhibition of enzymes like polyphenol oxidase that are responsible for food discoloration. While effective, the use of **calcium bisulfite** is subject to regulatory limits due to potential hypersensitivity reactions in some individuals. Standardized protocols, such as the USP <51> Antimicrobial Effectiveness Test and the Monier-Williams method for sulfite determination, are critical for ensuring its appropriate and safe application in the food industry.

Chemical and Physical Properties

Calcium bisulfite is an inorganic compound, the calcium salt of sulfurous acid.[1][2] It is typically available as a greenish-yellow aqueous solution with a distinct odor of sulfur dioxide.[3] The solution is acidic and corrosive to metals.[3]

Table 1: Chemical and Physical Properties of **Calcium Bisulfite** (E227)

Property	Value	Reference(s)
Chemical Formula	$\text{Ca}(\text{HSO}_3)_2$	[3]
Molar Mass	202.22 g/mol	[4]
Appearance	Greenish-yellow aqueous solution	[3]
Odor	Pungent odor of sulfur dioxide	[3]
Solubility	Soluble in water	[3]
Chemical Reactivity	In acidic conditions, it forms sulfurous acid (H_2SO_3), which is the active preservative.	[3]

Mechanism of Action as a Food Preservative

The primary preservative function of **calcium bisulfite** stems from its ability to release sulfur dioxide (SO_2) in acidic or aqueous environments. The antimicrobial and antioxidant effects are largely attributed to the undissociated sulfurous acid (H_2SO_3) and the bisulfite (HSO_3^-) and sulfite (SO_3^{2-}) ions.

Antimicrobial Action

The antimicrobial efficacy of sulfites is multifaceted, targeting various cellular processes in bacteria, yeasts, and molds. The molecular form of SO_2 , being uncharged, can readily diffuse across the cell membranes of microorganisms.[5] Once inside the cell, it disrupts normal cellular function through several mechanisms:

- **Enzyme Inhibition:** Sulfites are potent inhibitors of various enzymes. They can cleave disulfide bonds in proteins, leading to conformational changes and inactivation of enzymes essential for metabolism.[1] A key target is the inhibition of enzymes involved in glycolysis, a central metabolic pathway for energy production.[6]

- **Nucleic Acid Damage:** Sulfites can interact with nucleic acids, potentially leading to mutations and interference with DNA replication and protein synthesis.[1]
- **Reduction of ATP:** The presence of sulfites has been shown to decrease the amount of available adenosine triphosphate (ATP), the primary energy currency of the cell, thereby impairing cellular activities.[1]
- **Disruption of Cellular Transport:** By affecting membrane proteins and the proton motive force, sulfites can interfere with the transport of nutrients and essential ions across the cell membrane.

The effectiveness of the antimicrobial action is highly dependent on the pH of the food matrix. In more acidic conditions (lower pH), the equilibrium shifts towards the formation of undissociated sulfurous acid, which is a more potent antimicrobial agent than the bisulfite and sulfite ions.[7][8]

Antioxidant and Anti-Browning Action

Calcium bisulfite is an effective antioxidant and anti-browning agent, primarily through the inhibition of polyphenol oxidase (PPO) and non-enzymatic browning reactions.

- **Inhibition of Enzymatic Browning:** PPO is an enzyme responsible for the oxidation of phenolic compounds in fruits and vegetables, leading to the formation of brown pigments. Sulfites irreversibly inhibit PPO, preventing this discoloration and maintaining the fresh appearance of the food product.[9] The bisulfite ion (HSO_3^-) is thought to be the main component responsible for this inhibition.[10]
- **Inhibition of Non-Enzymatic Browning:** Sulfites can also inhibit non-enzymatic browning, such as the Maillard reaction, by reacting with carbonyl intermediates, thus preventing the formation of brown pigments.[9]
- **Oxygen Scavenging:** Sulfites can react with and scavenge dissolved oxygen in food products, thereby preventing oxidative degradation of vitamins, flavors, and colors.[3]

Firming Agent

The calcium ions in **calcium bisulfite** can interact with pectic substances in the cell walls of fruits and vegetables. This interaction forms calcium pectate cross-links, which helps to maintain the structural integrity and firmness of canned or processed plant-based foods.[3]

Regulatory Status and Safety

The use of **calcium bisulfite** as a food additive is regulated by national and international food safety authorities.

Table 2: Regulatory and Safety Information for Sulfites (including E227)

Parameter	Information	Reference(s)
Acceptable Daily Intake (ADI)	The European Food Safety Authority (EFSA) established a temporary group ADI of 0.7 mg/kg of body weight per day for sulfites (expressed as SO ₂). This temporary ADI has since been withdrawn due to insufficient data, and a Margin of Exposure (MOE) approach is now used.	[2] [11]
European Union	Authorized for use in a variety of food categories with specific maximum permitted levels (MPLs).	[2]
Australia and New Zealand	Permitted for use in various foods as outlined in Schedule 15 of the Australia New Zealand Food Standards Code. Added sulfites must be declared on the label if present at 10 mg/kg or more.	[12] [13]
United States	Not generally recognized as safe (GRAS) for use on fresh fruits and vegetables intended to be served raw.	[14]
Toxicological Concerns	The primary concern is sulfite sensitivity, which can trigger allergic-type reactions in susceptible individuals, particularly those with asthma. Symptoms can include respiratory distress, hives, and in rare cases, anaphylaxis. Sulfites can also lead to the	[14]

degradation of thiamine
(Vitamin B1) in foods.

Experimental Protocols

Determination of Antimicrobial Efficacy (Based on USP <51>)

The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test is a standardized method to evaluate the efficacy of antimicrobial preservatives in a product.

Objective: To determine if the preservative system in a food product is effective against a representative panel of microorganisms.

Materials:

- Test product containing **calcium bisulfite**.
- Challenge microorganisms: *Staphylococcus aureus* (ATCC 6538), *Escherichia coli* (ATCC 8739), *Pseudomonas aeruginosa* (ATCC 9027), *Candida albicans* (ATCC 10231), and *Aspergillus brasiliensis* (ATCC 16404).
- Sterile saline solution.
- Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Sterile containers for inoculation.
- Incubator set at 22.5 ± 2.5 °C.

Procedure:

- Preparation of Inoculum: Cultures of the challenge microorganisms are grown to a high concentration. The cells are then harvested and suspended in sterile saline to achieve a microbial count of approximately 1×10^8 colony-forming units (CFU)/mL.

- **Inoculation of Product:** The test product is divided into five sterile containers, one for each challenge microorganism. Each container is inoculated with the corresponding microbial suspension to achieve an initial concentration of between 1×10^5 and 1×10^6 CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
- **Incubation:** The inoculated product containers are incubated at 22.5 ± 2.5 °C for 28 days.
- **Enumeration:** At specified intervals (typically 7, 14, and 28 days), aliquots are removed from each container. The samples are serially diluted in a suitable neutralizer solution and plated on appropriate agar media to determine the number of viable microorganisms.
- **Data Analysis:** The log reduction in the microbial population is calculated for each time point relative to the initial inoculum concentration. The results are compared against the acceptance criteria outlined in USP <51> for the specific product category.

Caption: Workflow for Antimicrobial Effectiveness Testing (USP <51>).

Determination of Sulfite Content (Optimized Monier-Williams Method)

The Monier-Williams method is the reference method for the determination of total sulfites in food.

Objective: To quantify the total sulfite content in a food sample, expressed as sulfur dioxide.

Apparatus:

- Monier-Williams distillation apparatus, including a three-neck round-bottom flask, a separatory funnel, a gas inlet tube, a condenser, and a bubbler.
- Heating mantle.
- Nitrogen gas source.
- Burette for titration.

Reagents:

- 4N Hydrochloric acid (HCl).
- 5% Ethanol solution.
- 3% Hydrogen peroxide (H₂O₂) solution, neutralized.
- 0.01N Sodium hydroxide (NaOH), standardized.
- Methyl red indicator.

Procedure:

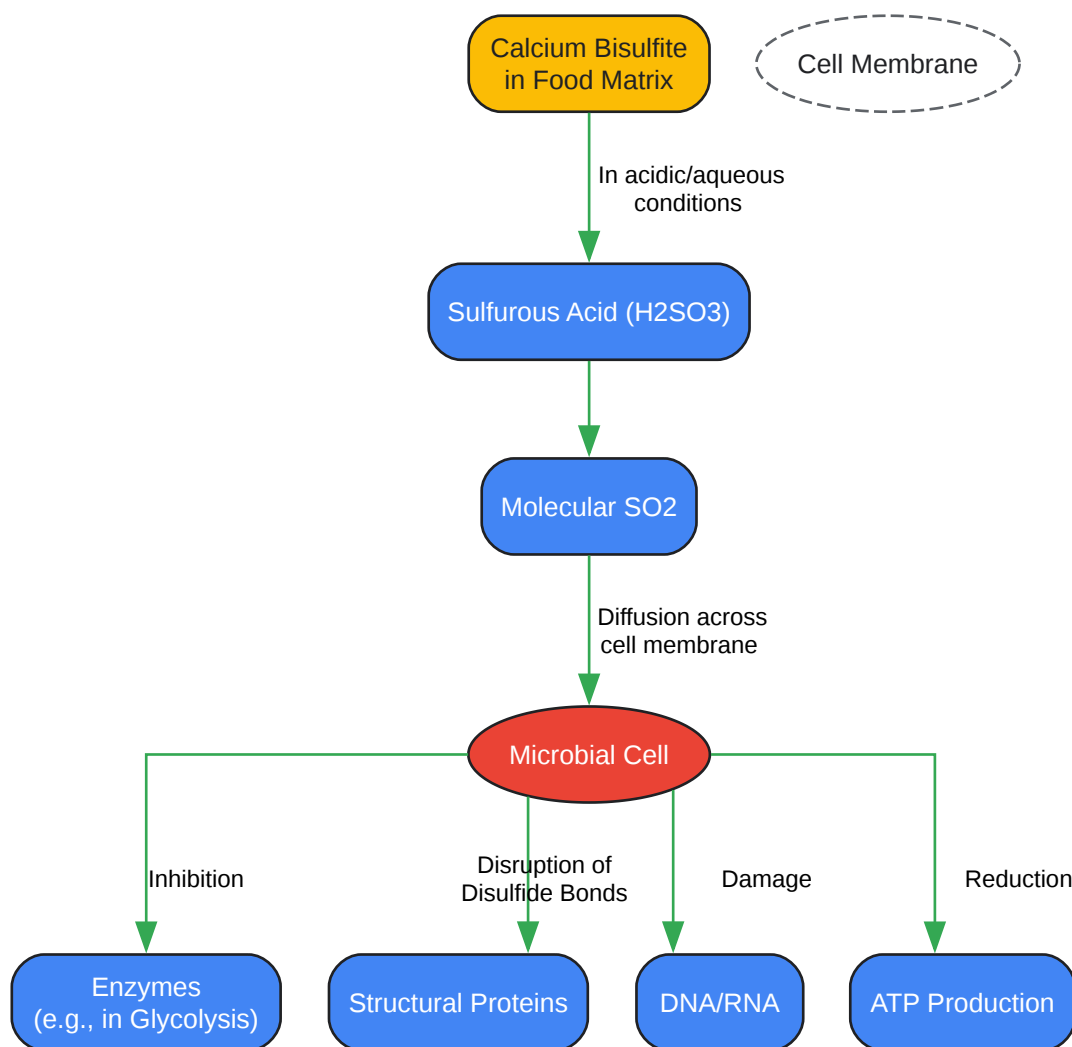
- **Apparatus Setup:** The Monier-Williams apparatus is assembled. The receiving flask contains a known volume of neutralized 3% hydrogen peroxide with methyl red indicator.
- **Sample Preparation:** A known weight of the food sample is homogenized with the 5% ethanol solution and transferred to the distillation flask with 400 mL of distilled water.
- **Deoxygenation:** The system is purged with nitrogen gas for at least 15 minutes to remove any oxygen.
- **Distillation:** 90 mL of 4N HCl is added to the distillation flask. The mixture is heated to boiling while maintaining the nitrogen flow. The sulfur dioxide released from the sample is carried by the nitrogen stream through the condenser and into the hydrogen peroxide solution, where it is oxidized to sulfuric acid. The distillation is continued for 1.7 hours.
- **Titration:** After distillation, the contents of the receiving flask are titrated with standardized 0.01N NaOH to the methyl red endpoint.
- **Calculation:** The concentration of total sulfites (as mg SO₂/kg of food) is calculated from the volume of NaOH used in the titration.

Caption: Workflow of the Optimized Monier-Williams Method for Sulfite Determination.

Signaling Pathways and Logical Relationships

Antimicrobial Mechanism of Action

The antimicrobial action of **calcium bisulfite** is mediated by the release of sulfur dioxide, which disrupts key microbial cellular pathways.

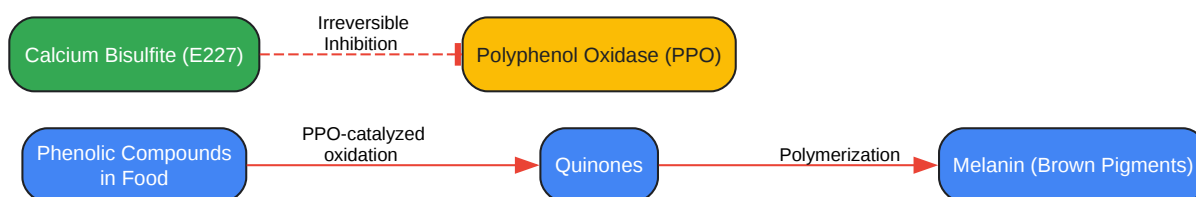


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Caption: Antimicrobial mechanism of sulfites on a microbial cell.

Inhibition of Enzymatic Browning

Calcium bisulfite effectively prevents enzymatic browning by inhibiting the action of polyphenol oxidase (PPO).



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Caption: Inhibition of polyphenol oxidase (PPO) by **calcium bisulfite**.

Conclusion

Calcium bisulfite (E227) is a versatile and effective food preservative that functions as an antimicrobial agent, an antioxidant, and a firming agent. Its efficacy is primarily due to the release of sulfur dioxide in aqueous and acidic environments, which disrupts microbial cellular processes and inhibits enzymatic browning. The application of **calcium bisulfite** is carefully regulated by food safety authorities to mitigate potential health risks associated with sulfite sensitivity. Adherence to standardized analytical methods is essential for the quality control and safe use of this food additive. Further research into specific microbial responses and the development of sensitive detection methods will continue to refine its application in the food industry.

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